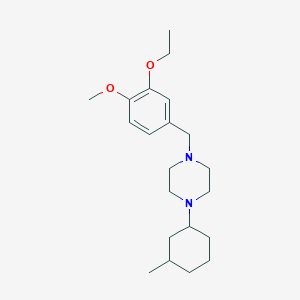
1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine is a synthetic organic compound that belongs to the piperazine class of chemicals. This compound is characterized by its unique structure, which includes a benzyl group substituted with ethoxy and methoxy groups, a piperazine ring, and a methylcyclohexyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Preparation of the Benzyl Intermediate: The starting material, 3-ethoxy-4-methoxybenzyl chloride, is synthesized by reacting 3-ethoxy-4-methoxybenzyl alcohol with thionyl chloride.
Formation of the Piperazine Derivative: The benzyl chloride intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate to form the benzylpiperazine derivative.
Introduction of the Methylcyclohexyl Group: The final step involves the alkylation of the benzylpiperazine derivative with 3-methylcyclohexyl bromide under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions: 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine is not fully understood but may involve interactions with specific molecular targets such as receptors or enzymes. The compound’s structure suggests it could modulate biological pathways by binding to these targets, potentially altering their activity and leading to various biological effects.
相似化合物的比较
1-Benzylpiperazine: A simpler analogue without the ethoxy, methoxy, and methylcyclohexyl groups.
4-Methylpiperazine: Lacks the benzyl and cyclohexyl substituents.
1-(3-Methoxybenzyl)piperazine: Similar but lacks the ethoxy and methylcyclohexyl groups.
Uniqueness: 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to its analogues. This uniqueness makes it a valuable compound for exploring new therapeutic potentials and chemical reactivity.
属性
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-4-25-21-15-18(8-9-20(21)24-3)16-22-10-12-23(13-11-22)19-7-5-6-17(2)14-19/h8-9,15,17,19H,4-7,10-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNPGRXEKLISFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3CCCC(C3)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














